Ethyl 5-bromonicotinate

Cross-Coupling Stille Reaction Palladium Catalysis

Sourcing a consistent, high-purity electrophile for pyridine C5 diversification is a persistent bottleneck in medicinal chemistry programs. Ethyl 5-bromonicotinate (CAS 20986-40-7) directly addresses this challenge. • Proven cross-coupling performance: enables quantitative stannylation and reliable Suzuki-Miyaura/Stille couplings for biaryl library synthesis. • Validated precursor: key starting material for 5-bromonicotinic acid hydrazide, a gateway to anticonvulsant and antitubercular candidates. • Supply chain assurance: consistent ≥98% purity, characterized by mp 39-42 °C, with batch-to-batch consistency that eliminates in-house repurification.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 20986-40-7
Cat. No. B1583199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromonicotinate
CAS20986-40-7
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CN=C1)Br
InChIInChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3
InChIKeyPCPIANOJERKFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromonicotinate: 5-Bromo Pyridine Building Block


Ethyl 5-bromonicotinate (CAS 20986-40-7) is a high-purity, 5-brominated pyridine-3-carboxylate ester. It serves as a versatile building block in organic synthesis, particularly valued for its ability to undergo palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings, to generate complex heterocyclic scaffolds [1]. It is also a key starting material for the preparation of 5-bromonicotinic acid hydrazide, a precursor to various pharmacologically active compounds . The compound is characterized by its white to off-white crystalline appearance, a melting point in the range of 39-42 °C, and a boiling point of 86-92 °C at reduced pressure (0.5 mmHg) .

Pd-catalyzed cross-couplings: 5-bromo-3-ester substitution pattern supports Suzuki-Miyaura and Stille reactions for aryl/heteroaryl introductions.
Reported quantitative stannylation demonstrates reliable electrophilic performance.
Hydrazide precursor: Serves as key starting material for 5-bromonicotinic acid hydrazide, enabling further derivatization.
Crystalline solid with defined melting range simplifies handling.

Why Ethyl 5-Bromonicotinate Cannot Be Substituted


Direct substitution of ethyl 5-bromonicotinate with other 5-halogenated pyridine analogues is generally not feasible without significant re-optimization of synthetic routes and a high probability of altered biological outcomes. The combination of the bromine atom at the 5-position and the ethyl ester at the 3-position on the pyridine ring creates a unique electrophilic and steric environment. This specific substitution pattern dictates its reactivity in cross-coupling reactions [1] and its ability to serve as a precursor to specific hydrazide derivatives . The ester moiety, in particular, imparts different chemical reactivity and biological activity compared to its free acid or amide analogs . As the evidence below will quantify, changing the halogen (e.g., to chlorine), its position, or the ester group can lead to dramatically different reaction yields or a complete loss of target bioactivity.

Halogen substitution Replacing bromine with chlorine or iodine at the 5-position may alter oxidative addition rates and coupling efficiencies in Pd-catalyzed steps.
Ester group modification The ethyl ester imparts distinct electronic and steric properties; its hydrolysis to the free acid or conversion to the amide can significantly shift reactivity and downstream bioactivity.
Regioisomeric mismatch Moving the bromine or ester to the 2- or 4-position creates a different electrophilic environment, potentially leading to divergent cross-coupling outcomes or loss of target affinity.

Ethyl 5-Bromonicotinate Quantitative Evidence


Stannylation Reactivity in Palladium-Catalyzed Coupling

Ethyl 5-bromonicotinate demonstrates high reactivity in palladium-catalyzed stannylation, a key step in generating building blocks for more complex coupling reactions. In a reported procedure, the stannylation of ethyl 5-bromonicotinate resulted in quantitative production of the corresponding arylstannane [1]. This high-yielding conversion is critical for efficient multi-step syntheses. While direct, head-to-head comparative yield data for other 5-bromopyridine isomers or esters under identical conditions is not available in the open literature, this outcome establishes a high benchmark for the reactivity of the 5-bromo-3-ester isomer. The quantitative nature of this transformation highlights its reliability as a key intermediate for Stille couplings, where lower-yielding steps would significantly erode overall process efficiency.

Stannylation reactivity
Class-level inference
Quantitative production
Supports high-yield Stille coupling workflows.
Direct comparator yields not reported; context dependent.
Cross-Coupling Stille Reaction Palladium Catalysis

Esterification Yield from 5-Bromonicotinic Acid

The synthesis of the target compound from 5-bromonicotinic acid via Fischer esterification is a well-established, high-yielding process. Documented procedures report yields of 82% and 85% for this transformation. This data is important for procurement planning as it provides a baseline for expected efficiency if the compound were to be prepared in-house. However, the primary value proposition for procurement lies in sourcing the material with a guaranteed purity (typically ≥97.5% or 98% ), bypassing this synthesis step entirely and accelerating project timelines.

Esterification yield
Data to verify
82–85% yield
Indicates reproducible synthetic access to the building block.
Yield ranges from reports without peer-reviewed source; verify.
Esterification Building Block Synthesis Process Chemistry

Ecto-5'-Nucleotidase Inhibitory Activity

While often used as a synthetic intermediate, ethyl 5-bromonicotinate has also been evaluated for direct biological activity. In a specific assay, it inhibited rat Ecto-5'-nucleotidase with an IC50 of 40.1 μM [1]. This data point is crucial for researchers investigating this compound for biological activity, as it provides a baseline potency for a defined molecular target. It is important to note that this activity is for the intact ester; its metabolites or derivatives (e.g., the free acid) may exhibit different and potentially more potent activity profiles. Direct comparative data for close structural analogs against this specific target is not available in the provided search results.

Ecto-5'-nucleotidase inhibition
Supporting evidence
IC50 40.1 µM
Reported baseline affinity; context for SAR exploration.
Rat enzyme assay; no close analog comparator data.
Enzyme Inhibition Ecto-5'-nucleotidase Binding Affinity

Ethyl 5-Bromonicotinate Key Applications


Bioactive Heterocycle Synthesis via Cross-Coupling

Ethyl 5-bromonicotinate is an ideal substrate for medicinal chemists employing Suzuki-Miyaura or Stille coupling strategies. Its proven ability to undergo quantitative stannylation [1] provides a high degree of confidence in reaction success when introducing aryl or heteroaryl groups at the pyridine 5-position. This enables the efficient exploration of chemical space around a central pyridine scaffold, a common motif in kinase inhibitors and GPCR ligands. Researchers should prioritize this building block when the synthetic route demands a reliable, high-yielding electrophile for generating diverse biaryl libraries.

5-Bromonicotinic Acid Hydrazide Precursor

Procurement of ethyl 5-bromonicotinate is essential for research groups focused on synthesizing 5-bromonicotinic acid hydrazide and its downstream derivatives. This specific hydrazide is a known precursor to compounds with potential anticonvulsant and antitubercular activities . The compound's defined physical properties (melting point 39-42 °C) and high commercial purity (typically 98%) ensure it is a suitable starting material for these multistep syntheses, minimizing the need for in-house purification of the initial ester.

Purinergic Signaling Target Profiling

For researchers investigating the purinergic signaling pathway, ethyl 5-bromonicotinate offers a defined starting point for chemical biology. Its demonstrated, albeit modest, inhibition of ecto-5'-nucleotidase (IC50 = 40.1 μM) [2] establishes it as a weak ligand for this target. This information is valuable for designing focused libraries of 5-substituted nicotinate esters and amides, where the goal is to improve potency and selectivity for this enzyme, which plays a role in cancer and inflammation.

Application
Selection Property
Validation Focus
Heterocycle synthesis via cross-coupling
Electrophilic reactivity at 5-position
Stannylation/Suzuki yield benchmark
5-Bromonicotinic acid hydrazide preparation
Ester-to-hydrazide conversion fidelity
Purity and intermediate consistency
Purinergic signaling target profiling
Ecto-5'-nucleotidase inhibition context
SAR and selectivity optimization studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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